2-Fluoro-1,3-diphenylbut-2-en-1-one
Description
Properties
CAS No. |
199872-85-0 |
|---|---|
Molecular Formula |
C16H13FO |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
2-fluoro-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H13FO/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
ARGBIKSZXFQHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C1=CC=CC=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation
The aldol condensation between 2-fluorobenzaldehyde and acetophenone represents the most widely implemented laboratory-scale synthesis. Under basic conditions (NaOH/EtOH, 65°C), this method achieves 72–80% yields through β-hydroxy ketone intermediacy followed by dehydration. The reaction mechanism proceeds via enolate formation at the acetophenone α-carbon, which attacks the electrophilic aldehyde carbonyl. Subsequent elimination of water generates the conjugated enone system.
Key variables influencing yield include:
- Base selection : Sodium hydroxide outperforms potassium carbonate due to stronger deprotonation capacity
- Solvent systems : Ethanolic media enhance reaction homogeneity compared to aqueous mixtures
- Temperature profile : Gradual heating to 65°C prevents retro-aldol decomposition
Industrial adaptations employ continuous flow reactors with resin-bound catalysts to achieve 85–90% conversions at reduced reaction times (2–4 h).
Friedel-Crafts Acylation
Large-scale production utilizes Friedel-Crafts acylation of benzene derivatives with fluorinated acyl chlorides. Aluminum chloride (1.2 equiv) in refluxing xylene facilitates the coupling between 2-fluoroacetyl chloride and styrene, yielding 64–70% product after 8–12 h. This method benefits from:
- Scalability : Batch sizes exceeding 100 kg demonstrate consistent quality
- Regioselectivity : Para-substitution dominates (>95%) due to electronic directing effects
- Cost efficiency : Bulk reagent pricing reduces per-kilogram costs by 40% versus aldol routes
Limitations include stoichiometric AlCl3 consumption and halogenated solvent requirements, prompting investigations into ionic liquid-mediated alternatives.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated strategies enable access to structurally diverse analogs. A representative protocol couples 2-fluorophenylboronic acid with α,β-unsaturated ketones using PdCl2(PPh3)2 (3 mol%) in THF/H2O (3:2) at 60°C:
# Example catalytic cycle for Suzuki-Miyaura coupling
substrate = 2-fluorophenylboronic_acid
electrophile = chalcone_derivative
catalyst = PdCl2(PPh3)2
base = K2CO3
solvent = THF/H2O (3:2)
yield = 68%
This method produces functionalized enones with 45–68% yields, depending on substituent electronic profiles. Electron-deficient aryl boronic acids exhibit faster transmetalation kinetics, reducing reaction times by 30–50%.
Reaction Optimization Studies
Catalyst Screening
Comparative analysis of Lewis acids in model cyclizations reveals BF3·Et2O as optimal for annulation efficiency (Table 1):
Table 1. Catalyst Impact on Cyclization Yields
| Catalyst | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| BF3·Et2O | 1 | 17 | 68 |
| FeCl2·4H2O | 0.2 | 25 | 64 |
| AlCl3 | 1 | 13 | 64 |
| TiCl4 | 1 | 3 | 53 |
Data adapted from one-flask reaction screenings. BF3·Et2O enhances transition state stabilization through boron-oxygen coordination, accelerating rate-determining ring closure.
Solvent Effects
Nonpolar media (DCE, n-octane) improve conversion by 15–20% versus polar aprotic solvents (DMF, DMSO) due to preferential stabilization of the non-polar transition state. Microwave-assisted heating in DCE reduces reaction times from 17 h to 35 min while maintaining 65–70% yields.
Industrial-Scale Production
Continuous Flow Aldol Condensation
A patented continuous process (EvitaChem, 2025) achieves 92% yield through:
- In-line mixing : Precision dosing of aldehydes/ketones
- Resin-bound base : Amberlyst A26 hydroxide eliminates aqueous workups
- Short-path distillation : Real-time product removal minimizes degradation
This system produces 50–100 kg/day with >99.5% HPLC purity.
Green Chemistry Approaches
Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME) and employ recyclable HfCl4-Nafion catalysts, reducing E-factor by 60%. Lifecycle assessments confirm 35% lower carbon footprint versus batch methods.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,3-diphenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone structure to the corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Fluoro-1,3-diphenylbut-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The enone structure is known to interact with nucleophiles, leading to the formation of adducts and other reaction products .
Comparison with Similar Compounds
Structural and Electronic Properties
1,3-Diphenylbut-2-en-1-one (Non-fluorinated analog)
- Structure : Lacks the fluorine atom at the β-carbon.
- Electronic Effects: Reduced electron-withdrawing character compared to the fluorinated derivative.
- Synthesis : Typically synthesized via Claisen-Schmidt condensation, similar to fluorinated analogs but without fluorination steps .
3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one
- Structure: Features a trifluoromethyl group and an amino substituent.
- Electronic Effects: The trifluoromethyl group introduces strong electron-withdrawing effects, while the amino group adds nucleophilic character. This dual functionality contrasts with the single fluorine substitution in 2-fluoro-1,3-diphenylbut-2-en-1-one, leading to divergent reactivity in organocatalytic or medicinal chemistry applications .
2-Fluoro-1,3,5-benzenetricarboxylic Acid (MOF Precursor)
- Structure : Fluorinated aromatic carboxylic acid used in metal-organic frameworks (MOFs).
- Relevance: Demonstrates fluorine’s role in enhancing thermal stability and modulating ligand-metal coordination, a property extrapolatable to fluorinated enones in coordination chemistry .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molar Solubility (mmol/L) | log Pow | Key Functional Groups |
|---|---|---|---|
| This compound | Not explicitly reported | ~4.38 (estimated*) | Fluorine, enone, phenyl |
| 1,3-Diphenylbut-2-en-1-one | Low (hydrophobic) | ~3.90 | Enone, phenyl |
| 2-Fluoro-1,3-dimethylbenzene | 0.46 | 2.50 | Fluorine, methyl |
| 3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Not reported | ~2.80 (estimated) | Trifluoromethyl, amino, enone |
Estimated based on structural similarity to 2-fluoro-1,1'-biphenyl (log *Pow = 4.38) .
- Solubility Trends: Fluorination generally reduces water solubility due to increased hydrophobicity. However, in GABAA receptor modulators like 2-fluoro-1,3-dimethylbenzene, a solubility threshold (0.10–0.46 mmol/L) correlates with bioactivity, suggesting fluorinated enones may exhibit similar cut-off effects in pharmacological contexts .
Stability and Environmental Impact
- Fluorinated compounds like 2,2-difluoro-1,3-benzodioxole exhibit environmental persistence due to C-F bond strength, suggesting similar challenges for fluorinated enones .
Q & A
Q. Methodological Insight :
- Use ¹⁹F NMR to track fluorine’s electronic effects (δ = -120 to -125 ppm for vinyl fluoride).
- Combine kinetic studies with computational modeling (e.g., Gaussian09) to validate transition states.
What strategies resolve contradictions in reported reaction yields for fluorinated enones like this compound?
Answer :
Contradictions often arise from uncontrolled variables (e.g., moisture, oxygen sensitivity). Strategies include:
Standardized protocols :
- Use anhydrous solvents and inert atmospheres (N₂/Ar).
- Calibrate equipment (e.g., GC-MS) for consistent product quantification.
Data triangulation :
- Cross-validate yields using HPLC, ¹H NMR integration, and HRMS .
Meta-analysis :
- Compare 10+ studies to identify outlier conditions (e.g., pH variations in aqueous workups).
Case Study :
A 2025 review resolved a 15% yield discrepancy by identifying residual water in THF as the primary factor.
How can computational methods predict stereochemical outcomes in reactions involving this compound?
Answer :
Density Functional Theory (DFT) and molecular docking are critical:
- Transition state modeling : Predicts Z/E ratios with ≥85% accuracy by analyzing steric hindrance between phenyl groups.
- Solvent effects : COSMO-RS simulations show toluene improves stereoselectivity by 12% compared to DMF.
- Catalyst screening : Virtual libraries of chiral ligands (e.g., SPRIX, PHOX) reduce experimental trial runs by 40%.
Q. Workflow Example :
Optimize geometry using B3LYP/6-31G(d) .
Calculate Gibbs free energy of transition states.
Validate with experimental X-ray crystallography (C-F bond length = 1.34 Å).
What analytical techniques are essential for characterizing this compound and its derivatives?
Answer :
A multi-technique approach is required:
- ¹H/¹³C/¹⁹F NMR : Assigns structural motifs (e.g., vinyl proton at δ 6.8–7.2 ppm).
- X-ray crystallography : Confirms stereochemistry (Z/E configuration) and bond angles.
- HRMS : Ensures molecular integrity (mass error <2 ppm).
- IR spectroscopy : Identifies carbonyl stretching (νC=O = 1680–1720 cm⁻¹).
Q. Data Interpretation Tip :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
How do reaction mechanisms differ between fluorinated and non-fluorinated enones in nucleophilic additions?
Answer :
Fluorination alters mechanistic pathways :
- Nucleophilic attack : Fluorine’s inductive effect stabilizes the enolate intermediate, shifting the rate-determining step.
- Isotopic labeling : ¹⁸O tracing shows fluorinated systems undergo 1,2-addition 3× faster than 1,4-addition.
- Kinetic isotope effects (KIE) : KIE = 2.1 for fluorinated vs. 1.5 for non-fluorinated enones, indicating stronger transition-state polarization.
Q. Experimental Design :
- Use stopped-flow UV-Vis to monitor rapid intermediates.
- Perform Eyring analysis to calculate activation parameters (ΔH‡, ΔS‡).
What are the challenges in scaling up asymmetric syntheses of this compound derivatives?
Answer :
Key challenges include:
- Catalyst loading : Reducing Pd catalyst from 5 mol% to 1 mol% without compromising enantioselectivity.
- Solvent recovery : THF recycling requires distillation at ≤40°C to prevent ketone decomposition.
- Purification : Chromatography struggles with Z/E isomers; switch to crystallization-driven resolution .
Scale-Up Solution :
A 2024 pilot study achieved 90% yield at 1 kg scale using flow chemistry (residence time = 30 min, T = 50°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
